molecular formula C14H18N2O4 B102260 ((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER CAS No. 19056-89-4

((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER

Cat. No.: B102260
CAS No.: 19056-89-4
M. Wt: 278.3 g/mol
InChI Key: HATYTWYOBNWNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER is a chemical compound known for its applications in various fields, including pharmaceutical synthesis and chemical research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and an amino group linked to a propanedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER typically involves the reaction of 5-methyl-2-aminopyridine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [ [ (6-methyl-2-pyridyl)amino]methylene]malonate: Similar structure but with a different substitution pattern on the pyridine ring.

    Diethyl 2-[[(5-iodo-6-methylpyridin-2-yl)amino]methylidene]propanedioate: Contains an iodine atom, leading to different reactivity and applications.

Uniqueness

((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER is unique due to its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-16-12-7-6-10(3)8-15-12/h6-9H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATYTWYOBNWNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298820
Record name Diethyl {[(5-methylpyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-89-4
Record name 1,3-Diethyl 2-[[(5-methyl-2-pyridinyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19056-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 126348
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC126348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl {[(5-methylpyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.